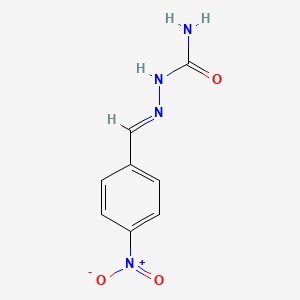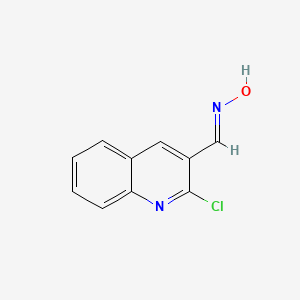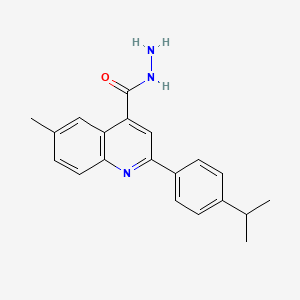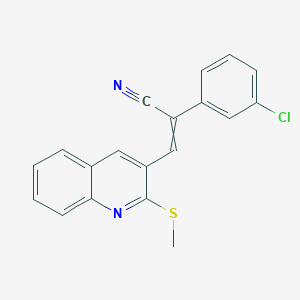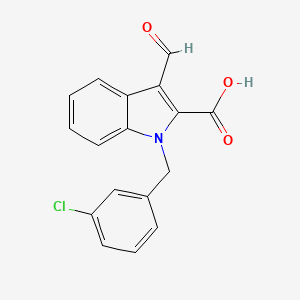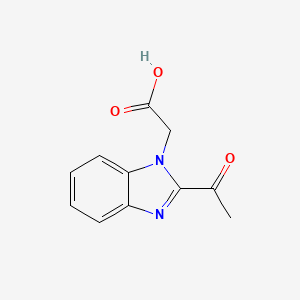
(2,5-Dimethylfuran-3-yl)methanol
概述
描述
(2,5-Dimethylfuran-3-yl)methanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic organic compound, and features a methanol group attached to the 3-position of a 2,5-dimethylfuran ring.
作用机制
Target of Action
The primary target of (2,5-Dimethylfuran-3-yl)methanol is the electron-rich π cloud and the electron-deficient oxygen site in 2,5-dimethylfuran . These sites are crucial for the solvation behavior of the compound, which is a key aspect of its action.
Mode of Action
This compound interacts with its targets by engaging two nearly equivalent solvation sites in 2,5-dimethylfuran . The electron-deficient oxygen site only wins by a slight margin, thanks to the methyl group undergoing secondary interactions with the ring . These secondary attractions reduce the hydrogen bond-induced OH frequency shift of the OH–O contact .
Biochemical Pathways
It is known that the compound’s interaction with its targets results in weak pair interactions, as judged by the small solvation shifts . This reflects the hydrophobic character of 2,5-dimethylfuran .
Pharmacokinetics
Given its hydrophobic nature and its ability to form weak pair interactions, it is likely that these properties would influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its interaction with the electron-rich π cloud and the electron-deficient oxygen site in 2,5-dimethylfuran . The compound’s ability to engage these sites and form weak pair interactions suggests that it may have a subtle effect on the solvation behavior of 2,5-dimethylfuran .
Action Environment
Environmental factors likely play a role in influencing the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobic nature suggests that it may be less effective in highly polar environments . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylfuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves catalytic reactions under controlled conditions to ensure high yield and purity. The use of selective catalysts is crucial in optimizing the reaction pathways and minimizing by-products .
化学反应分析
Types of Reactions: (2,5-Dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
科学研究应用
(2,5-Dimethylfuran-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
相似化合物的比较
2,5-Dimethylfuran: Lacks the methanol group, making it less reactive in certain contexts.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group at the 5-position, offering different reactivity and applications.
2,5-Furandimethanol: Features two methanol groups, providing unique properties for polymer synthesis
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science .
属性
IUPAC Name |
(2,5-dimethylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVNZQOYBRCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439154 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-96-9 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
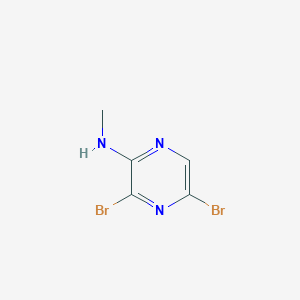
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
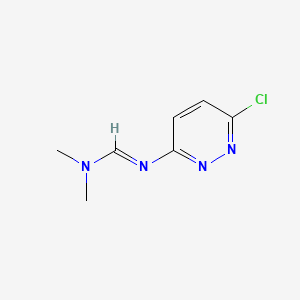
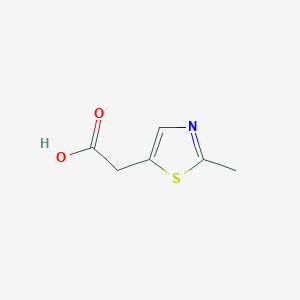
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

